molecular formula C9H8O2 B1352479 2-Hydroxycinnamaldehyde CAS No. 3541-42-2

2-Hydroxycinnamaldehyde

Cat. No.: B1352479
CAS No.: 3541-42-2
M. Wt: 148.16 g/mol
InChI Key: BSDNZCQPDVTDET-HWKANZROSA-N
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Description

2-Hydroxycinnamaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of cinnamaldehyde, characterized by the presence of a hydroxyl group at the ortho position of the benzene ring. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Scientific Research Applications

Mechanism of Action

Target of Action

2-Hydroxycinnamaldehyde (HCA) primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It has been closely associated with the development of various cancers . HCA also targets the Wnt/β-catenin pathway, which is involved in regulating cellular processes such as cell proliferation and differentiation .

Mode of Action

HCA interacts with its targets by inhibiting their signaling pathways. It suppresses the STAT3 signaling pathway, which leads to the inhibition of cancer cell proliferation . HCA also inhibits the Wnt/β-catenin pathway, thereby affecting cell proliferation and differentiation . Additionally, HCA induces epithelial reversion by suppressing Snail via the nuclear translocalization of GSK-3β, which results in the transcriptional upregulation of E-cadherin .

Biochemical Pathways

HCA affects several biochemical pathways. It inhibits the STAT3 and Wnt/β-catenin signaling pathways, leading to changes in cell proliferation and differentiation . HCA also impacts the Epithelial-Mesenchymal Transition (EMT) , a process critical for cancer progression and the maintenance of cancer stem cell properties . By suppressing Snail and upregulating E-cadherin, HCA inhibits EMT .

Pharmacokinetics

The pharmacokinetics of HCA have been characterized in male Sprague-Dawley rats. After either intravenous or oral uptake, HCA is rapidly converted to o-coumaric acid . The half-lives of both HCA and its derivative, 2-benzoyloxycinnamaldehyde (BCA), are approximately 2 hours .

Result of Action

The action of HCA results in several molecular and cellular effects. It induces apoptosis in cancer cells and inhibits their proliferation . HCA also suppresses EMT, leading to the inhibition of cancer progression . Furthermore, HCA treatment significantly inhibits lung metastasis in a mouse orthotopic breast cancer model .

Action Environment

The action of HCA can be influenced by environmental factors. For instance, the systemic administration of cinnamaldehyde, from which HCA is derived, significantly suppressed tumor formation in vivo, suggesting that these compounds function to suppress tumorigenesis at physiological levels . .

Safety and Hazards

2-Hydroxycinnamaldehyde can cause skin irritation and serious eye irritation . Precautionary measures include washing hands thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

2-Hydroxycinnamaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the Wnt/β-catenin and STAT3 signaling pathways, which are pivotal in cell proliferation and apoptosis . Additionally, this compound induces apoptosis by activating caspase-3, -7, and -9, and by modulating the expression of pro-apoptotic proteins such as Bak1 and anti-apoptotic proteins like Bcl-2 .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It induces apoptosis in cancer cells, including head and neck cancer cells, by activating caspase pathways and modulating the expression of apoptosis-related proteins . Furthermore, it inhibits cell motility and invasion in cancer cells, thereby reducing their metastatic potential . This compound also affects cell signaling pathways, such as the JNK pathway, and influences gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits key signaling molecules, such as STAT3 and PKM2, thereby modulating their activity . Additionally, it induces the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . The compound also affects gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable and maintains its biological activity over extended periods . Its degradation products can also exhibit biological activity, which may influence long-term cellular responses . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-tumor activity without significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to normal tissues . Studies have identified threshold doses that maximize therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . The compound’s metabolism also affects its biological activity and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain cellular compartments, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it modulates cellular activity and function . It is often found in the cytoplasm and nucleus, where it interacts with signaling molecules and transcription factors . The compound’s subcellular localization is directed by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycinnamaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with acrolein in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile, yielding this compound along with minor by-products .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. For instance, the use of palladium-catalyzed coupling reactions has been explored to achieve efficient synthesis of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNZCQPDVTDET-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295133
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60125-23-7, 3541-42-2
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60125-23-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamaldehyde, o-hydroxy-
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Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxycinnamaldehyde
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Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Hydroxycinnamaldehyde (2-HCA) exhibits anti-tumor activity primarily by suppressing the Wnt/β-catenin signaling pathway. [, ] It achieves this by inhibiting the binding of β-catenin/T-cell factor (TCF) complexes to their target genes in the nucleus. [, ] This, in turn, leads to the downregulation of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation and survival. [, ] Additionally, 2-HCA has been shown to induce apoptosis through HSF1-mediated BAG3 expression. []

A:

  • Spectroscopic Data: For detailed spectroscopic data (NMR, IR, UV-Vis), please refer to the original research articles. [, ]

ANone: Specific details on material compatibility and stability of 2-HCA under various conditions are limited in the provided research articles. Further investigations are needed to fully understand its performance and applications in different environments.

A: While 2-HCA itself may not be a catalyst, it serves as a valuable building block in various organic reactions. It is frequently employed in iminium ion catalysis, vinylogous iminium ion catalysis, and reactions involving dienamine and trienamine activations. [] These reactions have been used to synthesize complex molecules like chiral polycyclic tetrahydrocarbazoles, benzofused dioxa[3.3.1] and oxa[4.3.1] methylene-bridged compounds, and chiral polysubstituted bridged bicyclic ketals. [, , ]

A: Molecular docking studies have demonstrated the interaction of 2-HCA with potential target proteins like STAT3, supporting its anti-inflammatory effects. [] Further computational studies, including QSAR models, could be valuable in understanding its activity and designing more potent derivatives.

A: Research suggests that the hydroxyl group at the ortho position of the cinnamaldehyde is crucial for its antitumor activity. [, , ] Derivatives like 2-benzoyloxycinnamaldehyde (BCA) also exhibit significant anti-tumor effects. [, , ] Further studies are needed to fully elucidate the impact of structural modifications on potency, selectivity, and other pharmacological properties.

A: While specific data on its stability under various conditions is limited in the provided research, it has been successfully isolated and characterized from natural sources. [, ] Formulation strategies to improve its stability, solubility, or bioavailability would be beneficial for its therapeutic development.

ANone: Specific SHE regulations regarding 2-HCA may vary depending on the region and intended application. It's crucial to consult and comply with all relevant regulations for safe handling, use, and disposal.

A: Studies on 2-benzoyloxycinnamaldehyde (BCA), a derivative of 2-HCA, reveal rapid metabolism to 2-HCA and subsequently to o-coumaric acid in rats. [] Further research is necessary to fully elucidate the ADME properties of 2-HCA itself and its in vivo activity and efficacy.

A: 2-HCA exhibits potent antiproliferative effects against various cancer cells, including colorectal, [, ] head and neck, [] and oral cancer cells. [] In vivo studies using xenograft models demonstrate significant tumor growth inhibition. [, , , ]

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